molecular formula C10H20N2 B13310152 1-Propyl-1,7-diazaspiro[4.4]nonane

1-Propyl-1,7-diazaspiro[4.4]nonane

Cat. No.: B13310152
M. Wt: 168.28 g/mol
InChI Key: INZIUMDUAVNAOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Propyl-1,7-diazaspiro[4.4]nonane is a synthetically versatile spirocyclic compound offered for research and development purposes. The 1,7-diazaspiro[4.4]nonane structure is a privileged scaffold in medicinal chemistry, known for its three-dimensional rigidity and ability to improve the physicochemical properties of drug candidates. While research on this specific alkylated derivative is limited, the core diazaspiro[4.4]nonane structure is of significant interest in various therapeutic areas. For instance, structurally similar compounds have been identified as potential inhibitors of the trimethoprim-resistant DfrA1 protein, a key target in addressing antibiotic-resistant bacterial infections . Other analogs within this chemical family are being explored as modulators of voltage-gated sodium channels for the treatment of related disorders , and some derivatives have been synthesized and evaluated for their potential as anticonvulsant agents . The propyl substitution on one of the nitrogen atoms may influence the molecule's lipophilicity and steric profile, making it a valuable building block for constructing compound libraries in hit-to-lead optimization campaigns. Researchers can utilize this chemical intermediate to explore structure-activity relationships and develop novel bioactive molecules. This product is intended for laboratory research use only and is not for human or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

1-propyl-1,7-diazaspiro[4.4]nonane

InChI

InChI=1S/C10H20N2/c1-2-7-12-8-3-4-10(12)5-6-11-9-10/h11H,2-9H2,1H3

InChI Key

INZIUMDUAVNAOT-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCC12CCNC2

Origin of Product

United States

Structure Activity Relationship Sar Studies of 1 Propyl 1,7 Diazaspiro 4.4 Nonane Derivatives

Impact of N-1 Propyl Substitution on Molecular Recognition and Biological Activity

The nature of the substituent at the N-1 position of the 1,7-diazaspiro[4.4]nonane ring system plays a pivotal role in the molecular recognition by and biological activity at target receptors. The propyl group, in particular, has been investigated as part of broader SAR studies aimed at optimizing ligand-receptor interactions.

While a direct head-to-head comparison of simple N-alkyl substituents (methyl, ethyl, propyl) on the 1,7-diazaspiro[4.4]nonane core is not extensively documented in dedicated studies, broader research on related compounds provides valuable insights. In the context of sigma receptor ligands, the N-substituent is a key determinant of affinity and selectivity. acs.orgnih.gov

Generally, the length and nature of the N-alkyl chain can significantly influence binding. For many receptor systems, an optimal alkyl chain length exists for maximal affinity. For instance, in cannabimimetic indoles, an alkyl chain of at least three carbons at the N-1 position is required for high-affinity binding to cannabinoid receptors, with optimal binding observed with a five-carbon chain. nih.gov Extending the chain to a heptyl group in this class of compounds leads to a dramatic decrease in binding. nih.gov This suggests that the N-propyl group often represents a favorable balance of lipophilicity and steric bulk, allowing for effective engagement with hydrophobic pockets within the receptor binding site without introducing steric hindrance that could disrupt binding.

In a series of 2,7-diazaspiro[4.4]nonane derivatives developed as sigma receptor ligands, various N-substituents were evaluated. While a simple propyl group was not the primary focus, the comparison between different substituted alkyl chains (e.g., benzyl (B1604629) vs. phenethyl) at the nitrogen atom revealed significant differences in affinity and selectivity for sigma-1 (S1R) and sigma-2 (S2R) receptors. For example, a benzyl substituent resulted in slightly lower S1R affinity compared to a phenethyl substituent. acs.org This highlights the sensitivity of the receptor to the nature and length of the N-substituent.

Compound IDN-SubstituentS1R Kᵢ (nM)S2R Kᵢ (nM)
7b Benzyl11 ± 0.930 ± 2
8a Phenethyl1.8 ± 0.127 ± 2
9d 4-Fluorophenethyl3.5 ± 0.32.6 ± 0.2

Data sourced from a study on 2,7-diazaspiro[4.4]nonane derivatives as sigma receptor ligands. acs.orgnih.gov

The three-dimensional shape of the 1,7-diazaspiro[4.4]nonane scaffold and its substituents is a critical factor in its interaction with biological targets. The spirocyclic nature of this core imparts a degree of rigidity, which can be advantageous in drug design by reducing the entropic penalty upon binding. The protonated nitrogen of the 2,7-diazaspiro[4.4]nonane core is thought to engage in key interactions, such as salt bridges or hydrogen bonds, with acidic residues like aspartate in the binding sites of sigma receptors. nih.gov

Structure-Activity Relationships Across the 1,7-Diazaspiro[4.4]nonane Scaffold

Beyond the N-1 position, modifications at the second nitrogen atom (N-7) and alterations to the ring system itself provide further avenues to modulate the pharmacological properties of 1,7-diazaspiro[4.4]nonane derivatives.

In di-substituted 1,7-diazaspiro[4.4]nonane derivatives, the nature of the substituent at the N-7 position can have a profound impact on biological activity. Studies on sigma receptor ligands have shown that substitution at this position can fine-tune the affinity and selectivity profile of the compounds. acs.orgnih.gov For instance, in a series where the N-1 position was substituted with a phenethyl group, the introduction of various substituents at the N-7 position led to a range of affinities for S1R and S2R. acs.org

Compound IDN-1 SubstituentN-7 SubstituentS1R Kᵢ (nM)S2R Kᵢ (nM)
8a PhenethylH1.8 ± 0.127 ± 2
9a Phenethyl4-Fluorobenzoyl2.7 ± 0.241 ± 3
9d 4-FluorophenethylH3.5 ± 0.32.6 ± 0.2

Data sourced from a study on 2,7-diazaspiro[4.4]nonane derivatives as sigma receptor ligands. acs.orgnih.gov

These findings indicate that both nitrogen atoms of the 1,7-diazaspiro[4.4]nonane scaffold are important for interaction with the receptor, and their substitution patterns can be independently modified to optimize the desired pharmacological properties.

Furthermore, the introduction of functional groups such as carbonyls can change the electronic properties and hydrogen bonding capabilities of the molecule. For example, derivatives like 1,7-diazaspiro[4.4]nonan-2-one introduce a lactam function that can participate in different types of receptor interactions compared to the parent diamine. nih.gov The development of related spirocyclic systems, such as 2,7-diazaspiro[3.5]nonane derivatives, as sigma receptor ligands further underscores the potential for modulating activity through ring system modifications. acs.orgnih.gov These studies collectively demonstrate that the 1,7-diazaspiro[4.4]nonane scaffold is a versatile platform where systematic modifications to its various components can lead to the discovery of potent and selective ligands for a range of biological targets.

Molecular Interactions and Target Engagement of 1 Propyl 1,7 Diazaspiro 4.4 Nonane Analogs

Identification of Potential Biological Targets for Diazaspiro[4.4]nonane Derivatives

The versatility of the diazaspiro[4.4]nonane framework allows for systematic modifications, leading to derivatives with affinity for a variety of receptors and enzymes. Research has primarily focused on targets within the central nervous system, as well as enzymes implicated in inflammation and infectious diseases.

Receptor Binding Affinity Studies (e.g., Sigma Receptors (S1R, S2R), Dopamine (B1211576) Receptors (D3R))

The development of ligands for sigma (σ) and dopamine receptors is a key area of interest due to their roles in neurological and psychiatric disorders. nih.govwikipedia.orgnih.gov The diazaspiro scaffold has proven to be a valuable template for creating selective ligands for these receptors.

Recent studies have explored a series of 2,7-diazaspiro[4.4]nonane derivatives, revealing compounds with high affinity for both sigma-1 (S1R) and sigma-2 (S2R) receptors. nih.gov These derivatives have demonstrated the potential to achieve nanomolar potency, indicating a strong interaction with the receptor binding sites. nih.gov

In the realm of dopamine receptors, research has identified potent and selective antagonists for the D3 receptor (D3R) based on a diazaspiro alkane core. nih.gov Certain analogs have shown favorable D3R affinity with Kᵢ values in the nanomolar range, coupled with high selectivity over the D2 receptor. nih.gov This selectivity is a critical attribute, as it may reduce the off-target effects commonly associated with dopaminergic drugs. nih.gov

Table 1: Receptor Binding Affinities of Selected Diazaspiro[4.4]nonane Analogs

Compound/Analog ClassTarget ReceptorBinding Affinity (Kᵢ, nM)Selectivity
Arylated Diazaspiro[4.4]nonane CoresDopamine D3 Receptor12 - 25.6264- to 905-fold vs. D2R nih.govnih.gov
2,7-Diazaspiro[4.4]nonane DerivativesSigma-1 Receptor2.7 - 136- to 10-fold preference over S2R nih.gov
2,7-Diazaspiro[4.4]nonane DerivativesSigma-2 Receptor27 - 102Lower affinity than S1R nih.gov

Note: The table presents a summary of findings for analogs of 1-Propyl-1,7-diazaspiro[4.4]nonane, as specific data for this exact compound was not available in the reviewed sources.

Enzyme Interaction Analysis (e.g., DfrA1, COX-2)

Beyond receptor targets, the potential for diazaspiro[4.4]nonane derivatives to interact with key enzymes has been a subject of investigation. Dihydrofolate reductase (DHFR) enzymes, such as DfrA1, are crucial for bacterial survival and have been identified as targets for novel antibacterial agents. nih.govnih.govelifesciences.orgresearchgate.net While direct studies on this compound are not prevalent, the search for novel DfrA1 inhibitors is an active area of research. nih.govnih.govresearchgate.net

Similarly, cyclooxygenase-2 (COX-2) is a well-established target for anti-inflammatory drugs. nih.govyoutube.comyoutube.com The development of selective COX-2 inhibitors is desirable to minimize the gastrointestinal side effects associated with non-selective NSAIDs. nih.govumn.edu The potential for diazaspiro[4.4]nonane derivatives to act as COX-2 inhibitors remains an area for future exploration.

Molecular Docking and Dynamics Simulations

Computational techniques such as molecular docking and dynamics simulations have become indispensable tools in understanding the interactions between ligands and their biological targets at the molecular level. These methods provide insights that guide the rational design of more potent and selective compounds.

Prediction of Ligand-Receptor Binding Modes and Affinities

Molecular docking studies have been instrumental in elucidating the binding modes of diazaspiro[4.4]nonane analogs within the binding pockets of their target receptors. For dopamine D3 receptor antagonists, computational modeling has highlighted the importance of a salt bridge formation between the protonated nitrogen of the diazaspiro core and the Aspartic acid residue (Asp3.32) in the orthosteric binding site. nih.gov This interaction is considered a key determinant of ligand efficacy. nih.gov

For DfrA1, docking studies of various inhibitors have revealed that binding affinity is strongly influenced by hydrogen bonds and other non-covalent interactions within the drug-binding pocket. nih.gov Similarly, for COX-2, docking simulations have been used to predict the interaction energies and binding poses of potential inhibitors. mdpi.comnih.gov

Analysis of Hydrogen Bonding and Non-Covalent Interactions within Binding Pockets

In the context of enzyme inhibition, studies on DfrA1 have shown that effective inhibitors form multiple hydrogen bonds and engage in hydrophobic interactions with key residues in the active site. nih.govnih.gov For COX-2, the ability of a ligand to form hydrogen bonds with residues such as Tyr355 and Arg120 has been identified as a critical factor for inhibitory activity. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design Strategies

Pharmacophore modeling is a powerful ligand-based drug design strategy that identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. dovepress.com This approach is particularly useful when the crystal structure of the target is unknown or when designing new scaffolds that mimic the interactions of known active compounds.

For sigma receptor ligands, pharmacophore models commonly feature a basic amino group surrounded by hydrophobic regions. nih.gov The development of novel spirocyclic ligands, including those with a diazaspiro[4.4]nonane core, has been guided by these models. nih.gov The introduction of additional aryl moieties has led to very potent S1R ligands, suggesting the presence of a previously unrecognized hydrophobic pocket in the receptor. nih.gov

In the case of dopamine D3 receptor antagonists, pharmacophore models have been generated to aid in the discovery of new chemical entities. researchgate.netmdpi.com These models typically include features such as aromatic rings, hydrogen bond acceptors, and a positive ionizable feature corresponding to the protonated amine of the ligand. researchgate.netmdpi.com Virtual screening campaigns using these pharmacophore models have successfully identified novel scaffolds with promising D3 receptor affinity. mdpi.com

Preclinical Pharmacological Investigations of 1 Propyl 1,7 Diazaspiro 4.4 Nonane and Its Analogs

In Vitro Functional Assays

In vitro studies are fundamental in characterizing the pharmacological profile of novel compounds. For analogs of 1-propyl-1,7-diazaspiro[4.4]nonane, these assays have been crucial in determining their cellular targets, binding affinities, and functional effects as either agonists or antagonists.

Cellular target engagement studies confirm that a compound interacts with its intended molecular target within a cellular environment. Radioligand binding assays are a common method used to determine the affinity of a compound for a specific receptor.

Research into diazaspiroalkane-containing compounds as potential sigma-2 (σ2) receptor ligands revealed that the replacement of a piperazine (B1678402) moiety with a diazaspiroalkane core led to a decrease in affinity for the σ2 receptor. However, these modifications sometimes resulted in a modest increase in affinity for the sigma-1 (σ1) receptor.

In a study focused on developing ligands for sigma receptors, a series of compounds with a 2,7-diazaspiro[4.4]nonane scaffold were synthesized and evaluated. nih.gov One notable analog, compound 4b (AD186) , a 2,7-diazaspiro[3.5]nonane derivative, demonstrated high affinity for the σ1 receptor with a Ki value of 2.7 nM. acs.org Another analog, 8f (AB10) , based on a diazabicyclo[4.3.0]nonane structure, also showed a high affinity for the σ1 receptor with a Ki of 10 nM. nih.govacs.org

Furthermore, a derivative of 1,4-dioxa-8-azaspiro[4.5]decane, compound 5a , was found to have a high affinity for σ1 receptors with a Ki of 5.4 ± 0.4 nM. These studies underscore the potential of spirocyclic scaffolds in designing high-affinity ligands for specific cellular targets.

Table 1: In Vitro Binding Affinities of Diazaspiro[4.4]nonane Analogs at Sigma Receptors

Compound Scaffold Target Receptor Binding Affinity (Ki)
4b (AD186) 2,7-diazaspiro[3.5]nonane σ1R 2.7 nM acs.org
σ2R 27 nM acs.org
5b (AB21) 2,7-diazaspiro[3.5]nonane σ1R 13 nM acs.org
σ2R 102 nM acs.org
8f (AB10) diazabicyclo[4.3.0]nonane σ1R 10 nM nih.govacs.org
σ2R 165 nM acs.org
Compound 5a 1,4-dioxa-8-azaspiro[4.5]decane σ1R 5.4 ± 0.4 nM

This table summarizes the binding affinities (Ki) of various analogs at sigma-1 (σ1R) and sigma-2 (σ2R) receptors as determined by in vitro radioligand binding assays.

Following target engagement, functional assays are employed to determine whether a compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). The nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, a member of the opioid receptor family, has been a key target for some spiro-compound analogs. nih.govwikipedia.org

For instance, Compound 24 , a non-peptide ligand with a spiroisobenzofuran-piperidinyl structure, was characterized as a pure antagonist at native NOP receptors. In rat periaqueductal gray (vlPAG) neurons, it concentration-dependently attenuated the G-protein-coupled inwardly rectifying potassium (GIRK) current induced by the NOP receptor agonist N/OFQ. This antagonistic effect was observed with an IC50 of 2.6 ± 0.6 μM. Importantly, at concentrations up to 10 μM, Compound 24 did not exhibit any intrinsic agonistic activity at NOP receptors.

Sigma-1 receptor ligands are also classified as agonists or antagonists based on their effects in cellular models, with antagonists often showing analgesic potential. nih.gov The functional profiles of compounds 5b and 8f were determined through in vivo and in vitro models, indicating their potential as functional modulators of the sigma-1 receptor. nih.govacs.org

In Vivo Efficacy Studies in Animal Models

In vivo studies in animal models are essential for evaluating the therapeutic potential of drug candidates in a complex biological system. Analogs of this compound have been investigated in various disease models.

The primary therapeutic areas explored for these analogs include pain, cancer, and neurological conditions.

Neuropathic Pain: A significant focus of research on diazaspiro[4.4]nonane analogs has been in the context of pain. Researchers found that a compound from a library of 2,7-diazaspiro[4.4]nonane scaffold-based ligands showed extreme potency in a capsaicin-induced allodynia model, a model of neuropathic pain, without affecting motor function. nih.gov Further studies on related analogs, 5b and 8f , revealed that they produced a maximal antiallodynic effect in this model. nih.govacs.org The sigma-1 receptor antagonist E-52862 has also demonstrated dose-dependent antinociceptive effects in several neuropathic pain models.

Cancer: Sigma receptors are overexpressed in various tumor cell lines, making them attractive targets for cancer diagnostics and therapeutics. mdpi.com An (18)F-labeled 1,4-dioxa-8-azaspiro[4.5]decane derivative, [(18)F]5a , was evaluated as a potent tumor imaging agent using small animal positron emission tomography (PET). High accumulation of the radiotracer was observed in human carcinoma and melanoma xenograft models in mice. This accumulation was significantly reduced by treatment with haloperidol, a known sigma receptor ligand, indicating specific binding to σ1 receptors in the tumors.

Neurological Conditions: The NOP receptor is implicated in numerous neurological functions. wikipedia.org Antagonists of this receptor are under investigation for their potential as treatments for conditions like depression and Parkinson's disease. wikipedia.org

Selectivity is a critical parameter for a drug candidate, as it minimizes off-target effects. The selectivity of diazaspiro[4.4]nonane analogs has been assessed against different receptor subtypes and other unrelated receptors.

The 2,7-diazaspiro[3.5]nonane derivative 4b (AD186) showed a 10-fold preference for the σ1 receptor over the σ2 receptor (Ki values of 2.7 nM and 27 nM, respectively). acs.org Similarly, 8f (AB10) displayed a preference for the σ1 receptor over the σ2 receptor. nih.govacs.org

The spiro-piperidine derivative Compound 5a demonstrated high selectivity, with a 30-fold higher affinity for σ1 receptors compared to σ2 receptors and a 1404-fold selectivity over the vesicular acetylcholine (B1216132) transporter.

In functional studies, Compound 24 was found to be a selective antagonist for the NOP receptor. However, at concentrations higher than 3 μM, it also showed some activity at the mu-opioid receptor, indicating that its selectivity is concentration-dependent.

Computational Chemistry and Chemoinformatics in the Study of 1 Propyl 1,7 Diazaspiro 4.4 Nonane

Quantum Mechanical Calculations for Electronic Structure and Reactivity Profiles

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecules like 1-Propyl-1,7-diazaspiro[4.4]nonane. emanresearch.org These methods provide insights into the geometric optimization of the molecule, revealing the most stable three-dimensional arrangement of its atoms. emanresearch.org

From the optimized geometry, a wealth of information about the molecule's electronic properties can be derived. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.

Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions of positive and negative electrostatic potential, which are invaluable for predicting how the molecule will interact with other chemical species, including biological targets. For this compound, MEP maps would likely show electronegative regions around the nitrogen atoms, suggesting their role as potential hydrogen bond acceptors or sites of protonation.

Table 1: Hypothetical Quantum Mechanical Properties of this compound

ParameterHypothetical ValueSignificance
HOMO Energy-6.5 eVRelates to the ability to donate electrons.
LUMO Energy1.2 eVRelates to the ability to accept electrons.
HOMO-LUMO Gap7.7 eVIndicator of chemical stability and reactivity.
Dipole Moment2.1 DMeasures the overall polarity of the molecule.

Note: The values in this table are illustrative and represent the types of data obtained from quantum mechanical calculations. They are not based on published experimental or computational results for this compound.

Advanced Molecular Dynamics Simulations for Conformational Landscapes and Binding Kinetics

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic nature of molecules over time. nih.gov For a flexible molecule such as this compound, which contains a spirocyclic core and a propyl substituent, MD simulations can reveal its conformational landscape. nih.gov By simulating the motion of every atom over a specific period, researchers can identify the most populated and energetically favorable conformations. youtube.comyoutube.com

These simulations are crucial for understanding how the molecule might interact with a biological target, such as a protein receptor or an enzyme. youtube.com The conformational flexibility of a ligand can significantly influence its binding affinity. MD simulations can also be employed to study the kinetics of binding, providing insights into the association and dissociation rates of the ligand-protein complex. youtube.com This information is vital in the early stages of drug discovery for predicting the efficacy and duration of action of a potential drug candidate. mdpi.com

Table 2: Illustrative Conformational Analysis from a Hypothetical MD Simulation

ConformerPopulation (%)Relative Energy (kcal/mol)Key Dihedral Angle(s) (°)
1450.00N1-C5-C6-N7: 35
2300.85N1-C5-C6-N7: -40
3151.50N1-C5-C6-N7: 150
4102.10N1-C5-C6-N7: -165

Note: This table presents a simplified, hypothetical output from an MD simulation to illustrate the type of data generated. The values are not based on actual simulations of this compound.

Chemoinformatics Tools for Scaffold Analysis and Library Design

Chemoinformatics provides the tools to analyze the structural features of this compound and assess its potential as a scaffold for creating chemical libraries. acs.org The 1,7-diazaspiro[4.4]nonane core is a novel three-dimensional framework that can be systematically decorated with various substituents to generate a library of related compounds.

Scaffold analysis involves breaking down the molecule into its core structure and its peripheral substituents. This allows for the evaluation of its novelty and its presence in existing chemical databases. The spirocyclic nature of this scaffold imparts a rigid and well-defined three-dimensional geometry, which is often a desirable feature in drug design.

Chemoinformatics tools can be used to enumerate virtual libraries by adding a variety of chemical groups at accessible points on the scaffold, such as the propyl group or available positions on the rings. These virtual libraries can then be filtered based on physicochemical properties to select for compounds with drug-like characteristics.

Future Research Directions and Applications of 1,7 Diazaspiro 4.4 Nonane Chemistry

Development of Novel and Efficient Synthetic Routes

The advancement of 1,7-diazaspiro[4.4]nonane-based drug discovery is intrinsically linked to the development of versatile and efficient synthetic methodologies. nih.gov While various routes to spirocyclic systems exist, ongoing research aims to create more practical and scalable syntheses. researchgate.net

A key area of future development is the use of cascade or domino reactions. These processes, which involve multiple bond-forming events in a single step, offer an elegant and atom-economical approach to complex molecules. thieme-connect.com For instance, a domino radical bicyclization has been successfully applied to synthesize the related 1-azaspiro[4.4]nonane skeleton. nih.gov Adapting such strategies to the 1,7-diazaspiro[4.4]nonane core could provide rapid access to diverse compound libraries.

Another promising direction is the development of stereoselective syntheses. The spiro center of 1,7-diazaspiro[4.4]nonane is a stereocenter, and the biological activity of its derivatives can be highly dependent on the stereochemistry. nih.gov Future synthetic methods will likely focus on enantioselective approaches to afford specific stereoisomers, thus enabling a more detailed investigation of their structure-activity relationships.

The increasing availability of spirocyclic building blocks from commercial suppliers is also expected to accelerate research in this area. dndi.orgenamine.net This allows medicinal chemists to more readily incorporate the 1,7-diazaspiro[4.4]nonane scaffold into their drug design programs.

Exploration of New Therapeutic Areas and Target Classes

Derivatives of the 1,7-diazaspiro[4.4]nonane scaffold have shown promise in a variety of therapeutic areas, and future research will continue to explore their potential against new biological targets.

One of the most well-documented applications is in the development of ligands for sigma receptors (S1R and S2R). These receptors are implicated in a range of conditions, including pain, neurodegenerative diseases, and psychiatric disorders. Derivatives of 2,7-diazaspiro[4.4]nonane have demonstrated high binding affinities for sigma receptors and have shown analgesic properties in preclinical models. Future work will likely focus on optimizing these compounds to improve their selectivity and efficacy for specific sigma receptor-mediated conditions.

The anti-cancer potential of diazaspiro[4.4]nonane derivatives is another active area of investigation. Preliminary studies have suggested that certain derivatives can inhibit the proliferation of cancer cells. The mechanism of action for these compounds may involve the induction of apoptosis through the generation of reactive oxygen species (ROS) in cancer cells. mdpi.com Further research is needed to identify the specific cellular targets and to develop more potent and selective anticancer agents.

Recent studies have also highlighted the potential of these compounds in treating bone diseases such as osteoporosis. Specific derivatives have been shown to inhibit osteoclast activity, the cells responsible for bone resorption, without adversely affecting bone formation. This suggests a promising therapeutic window for the development of new anti-osteoporotic drugs.

Beyond these areas, the unique structural features of the 1,7-diazaspiro[4.4]nonane scaffold make it an attractive platform for targeting other protein-protein interactions and enzyme active sites. Its rigid conformation can mimic peptide turns or present functional groups in a spatially defined manner, opening up possibilities for inhibiting challenging targets.

Design of Next-Generation Diazaspiro[4.4]nonane-Based Compounds for Enhanced Activity and Selectivity

The design of future 1,7-diazaspiro[4.4]nonane-based compounds will be guided by principles of medicinal chemistry aimed at optimizing their drug-like properties. The spirocyclic nature of the scaffold offers several advantages in this regard.

By replacing more flexible or planar structures with the rigid 1,7-diazaspiro[4.4]nonane core, chemists can lock the molecule into a bioactive conformation. tandfonline.com This can lead to a significant increase in potency by reducing the entropic penalty of binding to the target. It can also enhance selectivity, as the fixed orientation of substituents may favor binding to one target over another. dndi.org

Future design strategies will likely involve the use of computational modeling and structure-based drug design to guide the placement of substituents on the diazaspiro[4.4]nonane ring system. nih.gov By understanding the three-dimensional structure of the target protein, researchers can design ligands that make optimal interactions, leading to improved affinity and selectivity.

Another key aspect of next-generation design will be the modulation of physicochemical properties. The introduction of the spirocyclic scaffold can lead to improved solubility, reduced lipophilicity, and enhanced metabolic stability compared to their non-spirocyclic counterparts. tandfonline.com These improvements in administration, distribution, metabolism, and excretion (ADME) properties are crucial for the development of successful drug candidates.

The exploration of different substitution patterns on the two nitrogen atoms and the carbon backbone of the 1,7-diazaspiro[4.4]nonane nucleus will be a major focus of future research. This will allow for the fine-tuning of both the pharmacological activity and the pharmacokinetic profile of these compounds, ultimately leading to the development of safer and more effective medicines.

Q & A

Basic: What are the established synthetic routes for 1-Propyl-1,7-diazaspiro[4.4]nonane?

Answer:
The synthesis typically involves cyclization strategies. A common approach is the reaction of a diamine precursor with a cyclic ketone under controlled conditions. For example, cyclization of 1,5-diaminopentane with a ketone derivative (e.g., cyclobutanone) in the presence of catalysts like Lewis acids (e.g., ZnCl₂) can yield the spirocyclic core. Post-synthetic modifications, such as alkylation at the nitrogen atoms (e.g., propyl group introduction), are performed using alkyl halides or reductive amination . Alternative methods include radical cyclization (e.g., using AIBN as an initiator) to construct the spiro[4.4]nonane scaffold .

Basic: How is this compound characterized structurally and functionally?

Answer:
Key characterization techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify substituent positions and spiro-junction symmetry. For example, diastereotopic protons in the spiro system show distinct splitting patterns .
  • Mass Spectrometry (UPLC-MS): Confirms molecular weight and purity (e.g., [M+H]+ peaks matching theoretical values) .
  • X-ray Crystallography: Resolves absolute configuration using SHELX software for refinement, particularly for resolving stereochemical ambiguities .

Advanced: How do substituent variations (e.g., propyl vs. benzyl) impact bioactivity?

Answer:
Structure-activity relationship (SAR) studies require systematic modifications:

Synthesis of analogs: Replace the propyl group with substituents like benzyl (via reductive amination) or heterocycles (e.g., pyridinyl) .

Bioassays: Test analogs in target-specific assays (e.g., osteoclast inhibition assays for bone disease applications). For example, benzyl-substituted analogs showed enhanced binding affinity to ghrelin receptors in preclinical models .

Computational docking: Use tools like AutoDock to predict interactions with molecular targets (e.g., hydrophobic pockets favoring aromatic substituents) .

Advanced: What computational strategies predict the reactivity of this compound derivatives?

Answer:

  • Density Functional Theory (DFT): Calculate transition states for cyclization steps to optimize reaction conditions (e.g., solvent effects on activation energy).
  • Molecular Dynamics (MD): Simulate ligand-receptor binding to prioritize analogs for synthesis .
  • QSPR Models: Correlate substituent electronic parameters (e.g., Hammett σ) with bioactivity data to guide design .

Advanced: How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Answer:
Contradictions often arise from pharmacokinetic factors. Methodological steps include:

Metabolic Stability Assays: Use liver microsomes to assess compound degradation.

Pharmacokinetic Profiling: Measure bioavailability and tissue distribution in rodent models.

Metabolite Identification: LC-MS/MS detects active metabolites that may explain in vivo efficacy .

Advanced: How can reaction yields for spirocyclic synthesis be optimized?

Answer:

  • Catalyst Screening: Test Lewis acids (e.g., BF₃·Et₂O) or organocatalysts to enhance cyclization efficiency .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature Control: Gradual heating (e.g., 60–80°C) minimizes side reactions like oligomerization .

Advanced: What role does this compound play in drug design?

Answer:

  • Scaffold Rigidity: The spiro structure enforces conformational constraints, improving target selectivity .
  • Ligand Design: Functionalize the nitrogen atoms to mimic natural ligands (e.g., adenosine analogs for kinase inhibition) .
  • Toxicity Mitigation: Propyl groups reduce cytotoxicity compared to bulkier substituents .

Basic: What purification methods are effective for spirocyclic compounds?

Answer:

  • Flash Chromatography: Separate diastereomers using silica gel and gradient elution (e.g., hexane/ethyl acetate) .
  • Recrystallization: Use ethanol/water mixtures to isolate high-purity crystals .

Advanced: Are radical-based methods viable for synthesizing this compound?

Answer:
Yes. Radical cyclization using AIBN or Et₃B as initiators can form the spiro[4.4]nonane core. For example, fredericamycin A synthesis employed radical intermediates to assemble the bicyclic system .

Advanced: What toxicological profiling is needed for preclinical development?

Answer:

  • Acute Toxicity: Conduct OECD 423 assays in rodents.
  • Genotoxicity: Ames test for mutagenicity.
  • Environmental Impact: Assess biodegradability via EPA DSSTox models .

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